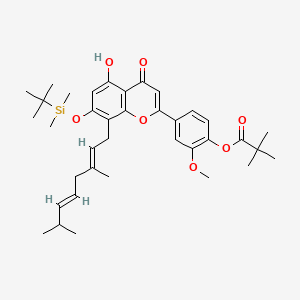
7-(tert-Butyldimethylsilyl)oxy-8-((2E,5E)-3,7-dimethylocta-2,5-dien-1-yl) Cannflavin A Pivalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(tert-Butyldimethylsilyl)oxy-8-((2E,5E)-3,7-dimethylocta-2,5-dien-1-yl) Cannflavin A Pivalate is a synthetic derivative of Cannflavin A, a flavonoid found in cannabis. This compound is modified with tert-Butyldimethylsilyl and pivalate groups to enhance its stability and bioavailability. It is of interest due to its potential anti-inflammatory and therapeutic properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(tert-Butyldimethylsilyl)oxy-8-((2E,5E)-3,7-dimethylocta-2,5-dien-1-yl) Cannflavin A Pivalate involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of Cannflavin A are protected using tert-Butyldimethylsilyl chloride in the presence of a base such as imidazole.
Alkylation: The protected Cannflavin A is then alkylated with (2E,5E)-3,7-dimethylocta-2,5-dien-1-yl bromide under basic conditions.
Pivalate Ester Formation: The final step involves the esterification of the alkylated product with pivaloyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and yield.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the double bonds in the (2E,5E)-3,7-dimethylocta-2,5-dien-1-yl group.
Reduction: Reduction reactions can target the carbonyl groups in the pivalate ester.
Substitution: Nucleophilic substitution reactions can occur at the silyl-protected hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Products include epoxides and diols.
Reduction: Products include alcohols and alkanes.
Substitution: Products include ethers and esters.
科学的研究の応用
7-(tert-Butyldimethylsilyl)oxy-8-((2E,5E)-3,7-dimethylocta-2,5-dien-1-yl) Cannflavin A Pivalate has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of flavonoids and their derivatives.
Biology: Investigated for its potential anti-inflammatory and antioxidant properties.
Medicine: Explored for its therapeutic potential in treating inflammatory diseases and cancer.
作用機序
The compound exerts its effects primarily through the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). It also modulates signaling pathways involved in inflammation and oxidative stress, including the NF-κB and Nrf2 pathways.
類似化合物との比較
Similar Compounds
Cannflavin A: The parent compound, known for its anti-inflammatory properties.
Cannflavin B: Another flavonoid from cannabis with similar biological activities.
Apigenin: A flavonoid found in many plants with anti-inflammatory and antioxidant properties.
Uniqueness
7-(tert-Butyldimethylsilyl)oxy-8-((2E,5E)-3,7-dimethylocta-2,5-dien-1-yl) Cannflavin A Pivalate is unique due to its enhanced stability and bioavailability compared to its parent compound, Cannflavin A. The modifications with tert-Butyldimethylsilyl and pivalate groups provide better protection against metabolic degradation, making it a more potent and effective compound for research and potential therapeutic applications.
特性
分子式 |
C37H50O7Si |
|---|---|
分子量 |
634.9 g/mol |
IUPAC名 |
[4-[7-[tert-butyl(dimethyl)silyl]oxy-8-[(2E,5E)-3,7-dimethylocta-2,5-dienyl]-5-hydroxy-4-oxochromen-2-yl]-2-methoxyphenyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C37H50O7Si/c1-23(2)14-13-15-24(3)16-18-26-31(44-45(11,12)37(7,8)9)22-28(39)33-27(38)21-30(42-34(26)33)25-17-19-29(32(20-25)41-10)43-35(40)36(4,5)6/h13-14,16-17,19-23,39H,15,18H2,1-12H3/b14-13+,24-16+ |
InChIキー |
VAYVYRDKOAGGDF-DRMWGEEFSA-N |
異性体SMILES |
CC(C)/C=C/C/C(=C/CC1=C(C=C(C2=C1OC(=CC2=O)C3=CC(=C(C=C3)OC(=O)C(C)(C)C)OC)O)O[Si](C)(C)C(C)(C)C)/C |
正規SMILES |
CC(C)C=CCC(=CCC1=C(C=C(C2=C1OC(=CC2=O)C3=CC(=C(C=C3)OC(=O)C(C)(C)C)OC)O)O[Si](C)(C)C(C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



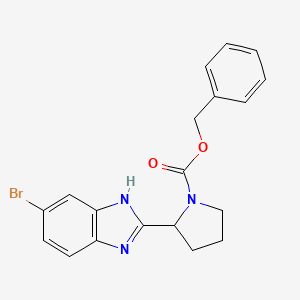
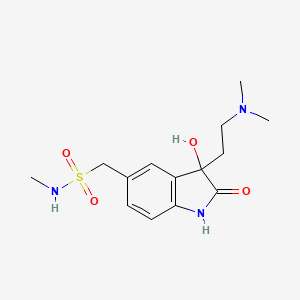

![2-[3-(2-Aminoethyl)-1,2,4-oxadiazol-5-yl]-2-methylpropan-1-ol](/img/structure/B13858865.png)
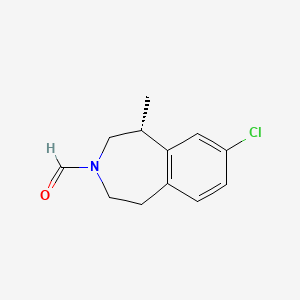
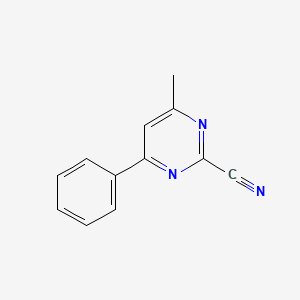
![4,4-Dimethyl-1-(3-nitro-phenyl)-2-[1,2,4]triazol-1-yl-pent-1-en-3-one](/img/structure/B13858873.png)
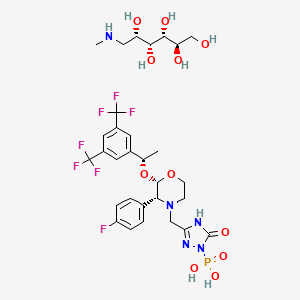
![6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-N-[[(2R,3S,5R,6R)-5-amino-6-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3-hydroxyoxan-2-yl]methyl]hexanamide](/img/structure/B13858880.png)
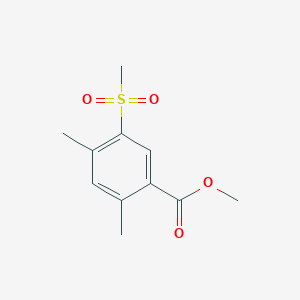
![tert-butyl N-[2-[[2-[(5-chloropyridin-2-yl)amino]-2-oxoacetyl]amino]ethyl]carbamate](/img/structure/B13858900.png)
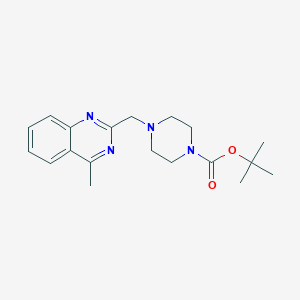
![Ethyl 2-(5-Methylfuran-2-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13858918.png)
